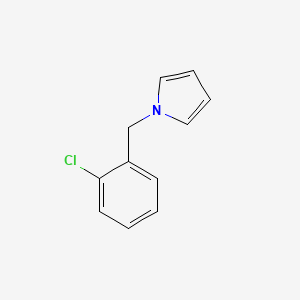

1-(o-Chlorobenzyl)-1H-pyrrole

Description

Overview of Pyrrole (B145914) as a Fundamental Heterocyclic Scaffold in Advanced Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a ubiquitous structural unit in a multitude of biologically active molecules and advanced materials. biolmolchem.comresearchgate.net Its presence in vital natural compounds such as heme, chlorophyll (B73375), and vitamin B12 underscores its profound role in biological systems. researchgate.netnih.gov In the realm of medicinal chemistry, the pyrrole scaffold is a privileged structure, serving as the foundation for a wide array of therapeutic agents with activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.comnih.gov The unique electronic properties of the pyrrole ring, characterized by its π-electron-rich system, also make it a valuable component in the development of conductive polymers and other functional materials. biolmolchem.comresearchgate.net The versatility of the pyrrole ring allows for extensive functionalization at both the nitrogen and carbon atoms, providing a rich platform for the construction of diverse molecular architectures. mdpi.com

Importance of N-Substituted Pyrroles in Contemporary Organic Synthesis

The substitution of the hydrogen atom on the pyrrole nitrogen with various organic groups, a process known as N-substitution, significantly broadens the synthetic utility and accessibility of the pyrrole scaffold. researchgate.net N-substituted pyrroles are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net The nature of the N-substituent can profoundly influence the reactivity of the pyrrole ring, directing subsequent electrophilic substitution reactions to specific positions. cdnsciencepub.com For instance, the introduction of an N-benzyl group, as seen in N-benzylpyrrole, can modulate the electronic properties and steric environment of the pyrrole core. ontosight.ai The synthesis of N-substituted pyrroles is a well-established area of organic chemistry, with numerous methods developed to achieve this transformation efficiently and selectively. researchgate.netmdpi.compensoft.net These methods often involve the reaction of pyrrole with a suitable electrophile, such as an alkyl or aryl halide, in the presence of a base. chemicalbook.com The development of catalytic and solvent-free conditions for these reactions is an active area of research, driven by the principles of green chemistry. researchgate.netmdpi.com

Structural Context of 1-(o-Chlorobenzyl)-1H-pyrrole within Pyrrole Derivative Landscape

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23694-46-4 |

| Molecular Formula | C11H10ClN |

| Molecular Weight | 191.65 g/mol |

| Boiling Point | 110-112 °C @ 2 Torr |

| XLogP3 | 3.18980 |

| PSA (Polar Surface Area) | 4.9 Ų |

This data is compiled from publicly available chemical databases. echemi.comechemi.com

The synthesis of this compound typically follows established protocols for N-alkylation of pyrrole. A common method involves the reaction of pyrrole with o-chlorobenzyl chloride in the presence of a suitable base to neutralize the hydrogen chloride generated during the reaction.

Research Avenues and Academic Relevance of Chlorobenzyl Substitution on Pyrrole Nitrogen

The introduction of a chlorobenzyl group onto the pyrrole nitrogen opens up several avenues for academic research. The presence of the chlorine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. The electronic and steric effects of the ortho-chloro substituent can be systematically studied to understand their impact on the reactivity and spectroscopic properties of the pyrrole ring.

Furthermore, the biological activity of pyrrole derivatives is often sensitive to the nature of the substituents. mdpi.com Research has shown that N-benzylpyrrole derivatives can exhibit a range of biological activities, and the introduction of a halogen, such as chlorine, can modulate this activity. nih.govontosight.ai For example, a study on pyrrole derivatives as potential antibacterial agents highlighted a compound containing a 1-(4-chlorobenzyl) group, demonstrating significant activity. mdpi.com While this is a different isomer, it underscores the potential influence of a chlorobenzyl moiety on the biological profile of the pyrrole scaffold. The academic relevance of this compound lies in its potential as a building block for the synthesis of novel compounds with interesting chemical and potentially biological properties, contributing to the broader understanding of structure-activity relationships within the vast family of pyrrole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQHSFOPJKRGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946500 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23694-46-4 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23694-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(o-Chlorobenzyl)-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(o-chlorobenzyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 O Chlorobenzyl 1h Pyrrole and Analogous N Benzylpyrroles

Direct N-Alkylation Strategies for Pyrrole (B145914) Ring Systems

Direct N-alkylation of the pyrrole ring is a common and straightforward approach for the synthesis of N-substituted pyrroles. This strategy relies on the acidic nature of the pyrrole N-H proton (pKa ≈ 17.5), which can be removed by a suitable base to form the nucleophilic pyrrolyl anion. iust.ac.ir This anion can then react with an electrophile, such as an o-chlorobenzyl halide, to form the desired N-substituted product. However, a significant challenge in pyrrole alkylation is controlling the regioselectivity, as the pyrrolyl anion is an ambident nucleophile, capable of reacting at the nitrogen atom (N-alkylation) or at the carbon atoms of the ring (C-alkylation). thieme-connect.comcdnsciencepub.com

The synthesis of 1-(o-Chlorobenzyl)-1H-pyrrole can be achieved by reacting pyrrole with an o-chlorobenzyl halide (e.g., o-chlorobenzyl chloride or bromide) in the presence of a base. The reaction involves the deprotonation of pyrrole to generate the pyrrolyl anion, which subsequently displaces the halide in an SN2 reaction. Common bases used for this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). thieme-connect.comorganic-chemistry.org The choice of the halide can influence reactivity, with bromides and iodides generally being more reactive than chlorides. cdnsciencepub.com The reaction is typically carried out in a suitable organic solvent, the choice of which can profoundly impact the yield and regioselectivity. thieme-connect.com

The ratio of N-alkylation to C-alkylation is highly dependent on the reaction conditions. Factors such as the solvent, the counter-ion of the base, and the nature of the alkylating agent play a crucial role. thieme-connect.comcdnsciencepub.com Dipolar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to favor N-alkylation. thieme-connect.com This is because they effectively solvate the cation of the pyrrolyl salt, leaving a "freer" or more exposed pyrrolyl anion where the nitrogen, being the most electronegative atom, is the primary site of attack. cdnsciencepub.com In contrast, less polar solvents can lead to ion-pairing, which may favor C-alkylation. cdnsciencepub.com Phase transfer catalysis has also been employed as a method to achieve selective N-alkylation with primary alkyl halides. cdnsciencepub.com

| Factor | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Rationale |

| Solvent | Dipolar Aprotic (e.g., DMF, DMSO) | Nonpolar / Ethereal | Dipolar aprotic solvents solvate the cation, exposing the nitrogen of the pyrrolyl anion. thieme-connect.com |

| Counter-ion | "Soft" Cations (e.g., K⁺) | "Hard" Cations (e.g., Mg²⁺) | Harder cations like Mg²⁺ coordinate more strongly with the nitrogen, directing alkylation to the carbon atoms. cdnsciencepub.com |

| Alkylating Agent | "Hard" Alkylating Agents (e.g., Alkyl Sulfates) | "Soft" Alkylating Agents (e.g., Allyl Halides) | Softer electrophiles tend to react at the softer carbon positions of the ambident anion. cdnsciencepub.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. chim.itnih.gov The N-alkylation of pyrroles is well-suited to this technology. For instance, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and a primary amine, a variant of the Paal-Knorr synthesis, can be significantly expedited using microwave irradiation, often in solvent-free conditions. pensoft.net Direct N-alkylation reactions with alkyl halides can also be performed efficiently under microwave heating, reducing reaction times from hours to minutes. pensoft.netrsc.org This rapid heating can minimize the formation of byproducts often associated with prolonged exposure to high temperatures. nih.gov

While many N-alkylation reactions employ a base, there is growing interest in developing catalyst-free methods for sustainability. Such reactions are typically promoted by thermal energy or microwave irradiation under neat (solvent-free) conditions. acs.org For example, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported from the reaction of primary amines with 3-hydroxy-2-pyrones in neat conditions at elevated temperatures, without the need for any catalyst. acs.org Similarly, uncatalyzed Paal-Knorr condensations have been successfully carried out in water at high temperatures under microwave irradiation, demonstrating a green approach to N-substituted pyrroles. pensoft.net These methods offer advantages by simplifying workup procedures and reducing chemical waste.

Ionic liquids (ILs) have gained prominence as environmentally benign solvents and catalysts in organic synthesis. researchgate.net They are particularly effective for the N-alkylation of pyrrole, offering high regioselectivity. organic-chemistry.orgnjtech.edu.cn In the presence of a base like powdered potassium hydroxide, the reaction of pyrrole with various alkyl halides in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]) proceeds smoothly to give the corresponding N-substituted pyrroles in excellent yields, with N-alkylation being the exclusive pathway. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org These reactions typically occur under mild conditions (40–80 °C) with short reaction times (1–2 hours). thieme-connect.com A key advantage of this methodology is the ability to recycle the ionic liquid without a significant loss of efficiency, making the process more sustainable. organic-chemistry.org

| Alkylating Agent | Ionic Liquid | Base | Yield (%) | Reference |

| Methyl Iodide | [Bmim][PF₆] | KOH | 82 | thieme-connect.com |

| Ethyl Bromide | [Bmim][PF₆] | KOH | 85 | thieme-connect.com |

| n-Butyl Bromide | [Bmim][BF₄] | KOH | 92 | thieme-connect.com |

| Benzyl (B1604629) Bromide | [Bmim][PF₆] | KOH | 95 | thieme-connect.com |

Classical and Modern Cyclization Approaches to N-Benzylpyrroles

Besides direct alkylation, N-benzylpyrroles can be synthesized via cyclization reactions where the pyrrole ring is constructed from acyclic precursors. These methods can be broadly categorized as classical or modern, with the latter often involving transition-metal catalysis to achieve novel transformations.

A cornerstone of classical pyrrole synthesis is the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org To synthesize this compound via this route, o-chlorobenzylamine would be reacted with a suitable 1,4-dicarbonyl precursor, such as 2,5-dimethoxytetrahydrofuran (B146720), which serves as a stable equivalent of succinaldehyde. acs.org This reaction is often catalyzed by an acid and can be performed under conventional heating or accelerated by microwave irradiation. chim.itpensoft.net

Modern cyclization strategies offer alternative pathways, including intramolecular reactions of suitably functionalized precursors. A notable example is the palladium-catalyzed intramolecular C-H bond functionalization of N-(2-halobenzyl)pyrroles. acs.org In this approach, a molecule like this compound can undergo a Pd-catalyzed cyclization to form condensed heterocyclic systems like pyrroloindoles. The reaction is proposed to proceed through oxidative addition of the benzylic halide to a Pd(0) catalyst, followed by a base-assisted C-H activation at the C5 position of the pyrrole ring to forge the new carbon-carbon bond. acs.org This powerful method allows for the construction of complex, fused ring systems from readily available N-benzylpyrrole precursors. acs.org Other modern approaches include cascade reactions involving Fischer carbenes and α-imino glycine (B1666218) esters to produce highly substituted N-benzyl-1H-pyrroles. rsc.org

Paal-Knorr Condensation Reactions

The Paal-Knorr synthesis is a cornerstone in the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.in This reaction is widely applicable for the synthesis of a variety of N-substituted pyrroles, including N-benzylpyrroles. wikipedia.org The general mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

Catalysis by Lewis Acids (e.g., Aluminas, Metal Halides)

The use of Lewis acid catalysts has been shown to significantly enhance the efficiency of the Paal-Knorr synthesis. Catalysts such as aluminas and various metal halides facilitate the condensation and subsequent cyclization steps, often allowing for milder reaction conditions and improved yields. mdpi.com For instance, the reaction of 2,5-hexanedione with primary amines in the presence of CATAPAL 200, a commercially available alumina, has been reported to afford N-substituted pyrroles in high yields. mdpi.com The acidic sites on the surface of these catalysts activate the carbonyl groups of the 1,4-dicarbonyl compound, promoting the nucleophilic attack by the primary amine.

A variety of metal-based Lewis acids have been explored for this transformation, demonstrating broad applicability. semanticscholar.org

Table 1: Lewis Acid-Catalyzed Paal-Knorr Synthesis of N-Benzylpyrrole Analogs

| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Benzylamine | Sc(OTf)₃ | None | 60 | 10 min | 95 |

| 2 | Benzylamine | Yb(OTf)₃ | None | 60 | 15 min | 92 |

| 3 | Benzylamine | In(OTf)₃ | None | 60 | 20 min | 90 |

| 4 | Benzylamine | Bi(OTf)₃ | None | 60 | 30 min | 88 |

Solvent-Free Conditions in Paal-Knorr Syntheses

In line with the principles of green chemistry, the development of solvent-free Paal-Knorr syntheses has garnered considerable attention. These methods not only reduce environmental impact by eliminating the need for organic solvents but also often lead to simplified work-up procedures and higher yields. semanticscholar.org The reaction of a 1,4-dicarbonyl compound with a primary amine can be carried out by simply mixing the neat reactants, sometimes with the aid of a solid catalyst. chemistry-reaction.com This approach has been successfully applied to the synthesis of various N-substituted pyrroles, including N-benzyl derivatives. chemistry-reaction.com

For example, the reaction between 2,5-hexanedione and various amines, including benzylamine, has been shown to proceed efficiently under solvent-free conditions, yielding the corresponding pyrroles in excellent yields. chemistry-reaction.com

Table 2: Solvent-Free Paal-Knorr Synthesis of N-Benzylpyrrole Analogs

| Entry | Amine | Catalyst | Temperature (°C) | Time | Yield (%) |

| 1 | Benzylamine | None | Room Temp | 2 h | 98 |

| 2 | 4-Methoxybenzylamine | None | Room Temp | 2 h | 97 |

| 3 | 4-Chlorobenzylamine | None | Room Temp | 3 h | 95 |

| 4 | 2-Chlorobenzylamine | None | Room Temp | 3 h | 94 |

Clauson-Kaas Synthesis and its Catalytic Variants

The Clauson-Kaas synthesis is another classical and highly versatile method for the preparation of N-substituted pyrroles. beilstein-journals.org This reaction involves the condensation of a 2,5-dialkoxytetrahydrofuran with a primary amine, typically under acidic conditions. beilstein-journals.org The 2,5-dialkoxytetrahydrofuran acts as a synthetic equivalent of a 1,4-dicarbonyl compound. beilstein-journals.org

Acid-Catalyzed Routes (e.g., Oxone, FeCl₃)

A wide range of acid catalysts have been employed to promote the Clauson-Kaas reaction. Brønsted acids such as acetic acid and p-toluenesulfonic acid, as well as Lewis acids like iron(III) chloride, have been shown to be effective. beilstein-journals.orgorganic-chemistry.org The acid catalyzes the hydrolysis of the 2,5-dialkoxytetrahydrofuran to the corresponding dialdehyde, which then undergoes condensation with the primary amine.

Recent advancements have focused on the use of milder and more environmentally friendly acid catalysts. For example, iron(III) chloride has been utilized as an inexpensive and practical catalyst for the synthesis of N-substituted pyrroles in water. organic-chemistry.org

Table 3: Acid-Catalyzed Clauson-Kaas Synthesis of N-Benzylpyrrole Analogs

| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Benzylamine | Acetic Acid | None | 100 | 1 h | 85 |

| 2 | Benzylamine | FeCl₃ | Water | 80 | 2 h | 92 |

| 3 | 4-Methylbenzylamine | p-TsOH | Toluene | 110 | 3 h | 88 |

| 4 | 4-Chlorobenzylamine | Acetic Acid | None | 100 | 1.5 h | 82 |

Green Chemistry Principles in Clauson-Kaas Reactions

The application of green chemistry principles to the Clauson-Kaas synthesis has led to the development of more sustainable and environmentally benign protocols. researchgate.net These include the use of water as a solvent, solvent-free reaction conditions, and the application of microwave irradiation to accelerate the reaction. researchgate.netarkat-usa.org

Microwave-assisted Clauson-Kaas synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for the preparation of N-substituted pyrroles. arkat-usa.org Reactions can often be carried out in the absence of a catalyst or with a minimal amount of a green catalyst. arkat-usa.org The use of deep eutectic solvents has also been explored as an environmentally friendly reaction medium. beilstein-journals.org

Aza-Wittig Reactions for N-Substituted Pyrroles

The Aza-Wittig reaction provides a powerful and convergent strategy for the synthesis of N-heterocycles, including pyrroles. wikipedia.org This reaction involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.org In the context of pyrrole synthesis, an intramolecular Aza-Wittig reaction can be employed to construct the pyrrole ring.

The general strategy involves the preparation of a precursor containing both an azide (B81097) and a carbonyl functionality, separated by a suitable tether. The azide is then converted to an iminophosphorane via the Staudinger reaction with a phosphine, typically triphenylphosphine. chemistry-reaction.com The iminophosphorane then undergoes an intramolecular reaction with the carbonyl group to form a cyclic imine, which upon tautomerization or further transformation yields the aromatic pyrrole. This methodology offers a high degree of flexibility in the synthesis of polysubstituted pyrroles. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general applicability of the Aza-Wittig reaction suggests its potential for accessing such structures through appropriately designed precursors.

Dehydrogenative Coupling Reactions Involving Amino Alcohols

The synthesis of pyrroles through acceptorless dehydrogenative coupling (ADC) reactions represents a significant advancement in sustainable chemistry. These reactions typically generate hydrogen gas and water as the only byproducts. rsc.org One prominent strategy involves the reaction of β-amino alcohols with secondary alcohols, catalyzed by transition metal pincer complexes. elsevierpure.comexlibrisgroup.comnih.gov

Ruthenium-based pincer catalysts have proven particularly effective for this transformation. elsevierpure.comnih.gov The reaction mechanism is proposed to proceed through several key stages. Initially, the catalyst facilitates the dehydrogenation of the secondary alcohol to form a ketone intermediate. acs.org This is followed by a base-assisted condensation between the newly formed ketone and the amino alcohol, yielding an imine-alcohol intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring, with the catalyst being regenerated by the release of hydrogen. acs.org DFT studies suggest that for certain ruthenium pincer systems, the initial addition of the alcohol to the catalyst is an exergonic process, which may contribute to the reaction's efficiency. acs.org

More recent developments have expanded this methodology to include earth-abundant metal catalysts, such as manganese. A manganese(I)-PNP pincer complex has been successfully employed for the double dehydrogenative coupling of amino alcohols with primary alcohols, allowing for the simultaneous formation of both C-C and C-N bonds under solvent-free conditions. rsc.orgrsc.org This atom-economical approach further underscores the versatility and sustainability of dehydrogenative coupling for accessing substituted pyrrole scaffolds. rsc.org

The scope of these reactions has been demonstrated with various substituted amino alcohols and secondary alcohols, affording a range of pyrrole derivatives in moderate to good yields. elsevierpure.comexlibrisgroup.com This methodology is directly applicable to the synthesis of N-benzylpyrroles by selecting appropriate starting materials.

Table 1: Examples of Dehydrogenative Coupling for Pyrrole Synthesis

| Catalyst System | Amino Alcohol | Secondary/Primary Alcohol | Product Type | Yield (%) | Reference |

| Ruthenium Pincer Complex | 2-amino-1-phenylethanol | 1-phenylethanol | 2,4-diphenyl-1H-pyrrole | 85% | elsevierpure.com |

| Ruthenium Pincer Complex | 2-aminoethanol | 1-phenylethanol | 2-phenyl-1H-pyrrole | 72% | elsevierpure.com |

| Manganese(I)-PNP Complex | 2-phenylglycinol | 2-phenylethanol | 2,4-diphenyl-1H-pyrrole | 72% | rsc.orgrsc.org |

| Manganese(I)-PNP Complex | 2-amino-1,2-diphenylethan-1-ol | benzyl alcohol | 2,3,5-triphenyl-1H-pyrrole | 65% | rsc.orgrsc.org |

Multi-Component Reactions for Complex Pyrrole Scaffolds

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. bohrium.com This approach is characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. researchgate.net For the synthesis of pyrrole derivatives, MCRs provide a convergent and attractive entry into highly substituted and complex scaffolds. bohrium.com

A variety of MCR methodologies for pyrrole synthesis have been developed, often involving the in situ generation of key intermediates. researchgate.net One of the most classical and widely used methods for forming the N-substituted pyrrole core is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in Many MCRs are designed to generate the 1,4-dicarbonyl intermediate in situ, which then undergoes a subsequent Paal-Knorr cyclization with an amine to furnish the final pyrrole product. researchgate.net

For instance, a four-component reaction involving an aldehyde, an amine, a β-dicarbonyl compound, and a nitroalkane can produce highly substituted pyrroles. orientjchem.org Other strategies include reactions between primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water, highlighting the trend towards greener and more environmentally benign reaction conditions. orientjchem.org The versatility of MCRs allows for the incorporation of a wide range of substituents onto the pyrrole ring by simply varying the starting components. researchgate.netorientjchem.org

The synthesis of this compound via multi-component reactions hinges on the selection of an MCR that utilizes a primary amine as one of its components. The most direct strategy is to employ o-chlorobenzylamine as the amine source in a Paal-Knorr-type condensation.

The Paal-Knorr synthesis is exceptionally well-suited for this purpose. It involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its derivatives, with a primary amine. wikipedia.orgorganic-chemistry.org By using o-chlorobenzylamine, the o-chlorobenzyl group is directly installed onto the pyrrole nitrogen. This reaction can be conducted under various conditions, including neutral, weakly acidic, or in the presence of catalysts like β-cyclodextrin in aqueous media, which enhances the reaction's green credentials. organic-chemistry.orgrhhz.net The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the N-substituted pyrrole. wikipedia.org

Beyond the simple two-component Paal-Knorr reaction, more complex MCRs can be adapted. For example, a three-component reaction of an amine, a β-ketoester, and a propargyl alcohol, or a four-component reaction involving an arylglyoxal, an aniline (B41778) (which can be replaced by a benzylamine), a dialkyl acetylenedicarboxylate, and malononitrile (B47326) can be envisioned. researchgate.netsemanticscholar.org In each case, substituting the typically used amine with o-chlorobenzylamine would lead to the desired N-(o-chlorobenzyl) substituted pyrrole scaffold. The choice of the other components dictates the substitution pattern on the pyrrole ring, allowing for the creation of a diverse library of complex molecules based on the this compound core.

Table 2: MCR Strategies for N-Benzylpyrrole Synthesis

| Reaction Type | Key Components | Amine Component Example | Resulting N-Substituent | Reference |

| Paal-Knorr Reaction | 1,4-Diketone, Primary Amine | Benzylamine | Benzyl | organic-chemistry.orguctm.edu |

| Three-Component | Primary Amine, β-Ketoester, Propargyl Alcohol | Aniline | Aryl (can be adapted for Benzyl) | researchgate.net |

| Four-Component | Arylglyoxal, Amine, Acetylenedicarboxylate, Malononitrile | Aniline | Aryl (can be adapted for Benzyl) | semanticscholar.org |

| Three-Component | Primary Amine, Alkyl Propiolate, Diethyl Oxalate | Benzylamine | Benzyl | orientjchem.org |

Chemical Reactivity and Mechanistic Transformations of 1 O Chlorobenzyl 1h Pyrrole Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609) due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density at the ring carbons. pearson.comonlineorganicchemistrytutor.comyoutube.com Consequently, electrophilic substitution reactions on 1-(o-chlorobenzyl)-1H-pyrrole can often proceed under milder conditions than those required for benzene. pearson.com The substitution process involves the attack of an electrophile on the π-electron system to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. quora.com

In electrophilic aromatic substitution of pyrroles, the incoming electrophile can attack either the C2 (α) or C3 (β) position. For most N-substituted pyrroles, substitution is heavily favored at the C2 position. pearson.comonlineorganicchemistrytutor.com This preference is attributed to the greater stability of the cationic intermediate formed during C2 attack, which can be stabilized by three resonance structures, allowing for effective delocalization of the positive charge. In contrast, attack at the C3 position yields an intermediate that is stabilized by only two resonance structures. onlineorganicchemistrytutor.com

However, the nature of the substituent on the nitrogen atom can significantly influence this regioselectivity. For 1-benzylpyrrole (B1265733), a close analog of this compound, a notable increase in the proportion of C3 substitution is observed compared to pyrrole or 1-methylpyrrole. cdnsciencepub.com This shift is likely due to the steric bulk of the benzyl (B1604629) group, which can hinder the approach of the electrophile to the adjacent C2 position. While direct studies on this compound are scarce, it is reasonable to infer that the o-chlorobenzyl group would exert a similar or even more pronounced steric effect, thus increasing the likelihood of substitution at the C3 position for certain reactions. rsc.org

| Reaction | Predominant Isomer(s) | Approximate % of 3-Substitution | Reference |

|---|---|---|---|

| Nitration | Mixture of 2- and 3-nitro | ~60% | cdnsciencepub.com |

| Bromination | Mixture including 3-bromo | Significant proportion | cdnsciencepub.com |

| Vilsmeier-Haack Formylation | Mixture of 2- and 3-formyl | ~15% | cdnsciencepub.com |

Acylation: The pyrrole ring can be readily acylated under Friedel-Crafts conditions or using other methods that generate acylium ions. nih.govnih.gov For N-alkoxycarbonyl protected pyrroles, acylation can be achieved using carboxylic acids activated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). bath.ac.uk Given the high reactivity of the pyrrole nucleus, these reactions can often be performed without strong Lewis acid catalysts, which can sometimes lead to polymerization. The acylation of this compound is expected to yield a mixture of 2-acyl and 3-acyl derivatives, with the exact ratio depending on the specific acylating agent and reaction conditions.

Nitration: The nitration of pyrrole is a sensitive reaction, as the use of strong mineral acids like a sulfuric and nitric acid mixture typically leads to polymerization and decomposition. stackexchange.comquimicaorganica.org Milder nitrating agents, such as acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride), are therefore preferred. quimicaorganica.org Studies on 1-benzylpyrrole have shown that nitration with acetyl nitrate produces a mixture of 2-nitro- and 3-nitro-1-benzylpyrrole, with the 3-isomer being the major product (approximately 60%). cdnsciencepub.com This outcome underscores the significant directing effect of the bulky N-substituent. A similar regiochemical preference would be anticipated for this compound.

Halogenation: Pyrroles react vigorously with halogens like bromine and chlorine. The reaction is often difficult to control and can lead to polyhalogenated products. To achieve monohalogenation, milder halogenating agents or specific reaction conditions are necessary. For instance, the bromination of 1-benzylpyrrole with bromine in carbon tetrachloride has been shown to produce 3-bromo-1-benzylpyrrole, among other products. cdnsciencepub.com

Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgwikipedia.orgijpcbs.com The Vilsmeier reagent, typically a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemtube3d.com The reaction with this compound would involve an electrophilic attack of the Vilsmeier reagent on the pyrrole ring, followed by hydrolysis of the resulting iminium salt to yield the corresponding aldehyde. chemtube3d.com In the case of 1-benzylpyrrole, the Vilsmeier-Haack reaction yields both 2- and 3-formyl products, with the 2-isomer predominating but a notable amount (around 15%) of the 3-isomer also forming. cdnsciencepub.com Steric factors associated with the N-substituent are the primary control over the product ratio. rsc.org

Houben-Hoesch Reaction: The Houben-Hoesch reaction is a type of Friedel-Crafts acylation that uses a nitrile (R-C≡N) as the acylating agent in the presence of a Lewis acid and hydrogen chloride. drugfuture.comwikipedia.orgsynarchive.com This method is effective for acylating highly reactive aromatic systems like phenols, phenolic ethers, and certain heterocycles, including pyrrole. bncollegebgp.ac.inthermofisher.com The reaction proceeds via the formation of an electrophilic ketimine intermediate, which attacks the pyrrole ring. Subsequent hydrolysis of the resulting imine furnishes an aryl ketone. wikipedia.org This reaction provides a pathway to introduce various keto groups onto the this compound ring.

Nucleophilic Additions and Substitutions

The electron-rich nature of the pyrrole ring makes it generally unreactive toward nucleophiles. edurev.in Direct nucleophilic aromatic substitution (SNAr) is not a feasible pathway for this compound under standard conditions because the pyrrolide anion is a poor leaving group and the ring cannot effectively stabilize the negative charge of a Meisenheimer-like intermediate. quimicaorganica.org

Nucleophilic substitution on the pyrrole ring is possible only if the ring is activated by the presence of strong electron-withdrawing groups, which are absent in this compound. quimicaorganica.orgacs.org Some studies have reported nucleophilic substitution on alkylpyrroles occurring at the C3 position in the presence of molecular oxygen, though the mechanism is complex and likely involves radical intermediates rather than a conventional SNAr pathway. nih.gov

Oxidation and Reduction Pathways

Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including polymeric materials ("pyrrole black"), or cleavage of the ring. semanticscholar.org The outcome of oxidation reactions is highly dependent on the oxidant used and the reaction conditions. The high electron density of the ring makes it sensitive to strong oxidizing agents. Studies on the combustion of pyrrole indicate that oxidation can proceed via H-atom abstraction or OH addition, leading to a complex network of nitrogen-containing intermediates and pollutants like NOₓ. polimi.it For substituted pyrroles, controlled oxidation can sometimes yield functionalized products like pyrrolinones.

Reduction: The aromaticity of the pyrrole ring makes it relatively resistant to reduction. Catalytic hydrogenation under harsh conditions can lead to the saturation of the ring, forming the corresponding pyrrolidine (B122466) derivative. However, partial reduction of the pyrrole ring is generally difficult to achieve. The synthesis of related N-benzylpyrrole derivatives has involved the reduction of acyl groups attached to the ring using reagents like sodium borohydride (B1222165) with boron trifluoride etherate, without affecting the aromatic pyrrole core. semanticscholar.org

Cycloaddition Reactions (e.g., [4+2] Cyclocondensation)

The pyrrole ring can participate in cycloaddition reactions, acting either as a 4π component (diene) or a 2π component (dienophile), although its aromatic character limits its reactivity in these roles. ucla.edu

In [4+2] cycloaddition (Diels-Alder) reactions, pyrroles are generally poor dienes. researchgate.net Their participation is often facilitated by the presence of electron-withdrawing groups on the nitrogen atom, which reduces the aromaticity and lowers the energy of the LUMO. wikipedia.org N-substituted pyrroles can react as dienes with highly reactive dienophiles like benzynes or dimethyl acetylenedicarboxylate, though yields can be modest. ucla.edunih.gov Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can be more facile due to entropic advantages. ucla.edursc.org It is conceivable that this compound could undergo [4+2] cycloaddition with very reactive dienophiles, but it is not expected to be a highly reactive diene.

Pyrroles can also act as the 2π component in cycloaddition reactions. For example, vinyl-substituted pyrroles have been shown to act as dienes in Diels-Alder reactions to construct fused indole (B1671886) skeletons. nih.gov Additionally, pyrroles can undergo [2+1] cycloaddition with carbenes. wikipedia.org

Metal-Catalyzed Coupling Reactions of Pyrrole Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and derivatives of this compound can be engaged in these transformations in several ways. The specific reaction pathway depends on the coupling partners and the catalytic system employed. Palladium and rhodium complexes are particularly prominent in the functionalization of pyrrolic structures. acs.orgrsc.orgmit.eduacs.orgmit.edu

The primary sites for coupling on the this compound scaffold are the C-H bonds of the pyrrole ring and the C-Cl bond of the benzyl group. Direct C-H activation/arylation of the pyrrole ring, typically at the C2 or C5 positions, can be achieved using palladium or rhodium catalysts. Alternatively, the pyrrole ring can be pre-functionalized with a halide or boronic acid to participate in classic coupling reactions like Suzuki or Buchwald-Hartwig aminations. cdnsciencepub.comacs.org

Mechanistically, palladium-catalyzed reactions such as the Suzuki coupling proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. illinois.edusemanticscholar.org For instance, the palladium(0) catalyst oxidatively adds to an aryl halide. Subsequent transmetalation with a boronic acid derivative, followed by reductive elimination, yields the biaryl product and regenerates the catalyst. cdnsciencepub.com The efficiency of these couplings can be influenced by the steric and electronic properties of the ligands on the metal center. mit.eduillinois.edu

The o-chlorobenzyl group itself can serve as the electrophilic partner in cross-coupling reactions. The C-Cl bond can undergo oxidative addition to a low-valent metal center, such as palladium(0), initiating catalytic cycles for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position.

Table 1: Representative Metal-Catalyzed Coupling Reactions for Pyrrole Substrates

| Entry | Pyrrole Substrate | Coupling Partner | Catalyst / Ligand | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-1-phenyl-1H-pyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 95 | cdnsciencepub.com |

| 2 | 1-Methyl-1H-pyrrole | 4-Iodoanisole | Pd(OAc)₂ / P(o-tol)₃ | DMA | 78 | N/A |

| 3 | 1-Phenyl-1H-pyrrole-2-boronic acid | 4-Chloroiodobenzene | Pd(PPh₃)₄ | Dioxane | 89 | N/A |

Carbenoid C-H Insertion Reactivity

Carbenoid C-H insertion is a powerful method for the direct functionalization of C-H bonds, converting them into new C-C bonds. For N-substituted pyrroles like this compound, this reaction offers a direct route to introduce substituents onto the electron-rich heterocyclic ring. These transformations are typically catalyzed by transition metals, most notably rhodium and copper complexes, which convert diazo compounds into reactive metal carbenoid intermediates. nih.govorganicreactions.orgnih.gov

The reaction proceeds via the formation of a metal-carbene complex from a diazo precursor, such as ethyl diazoacetate. This electrophilic carbenoid then reacts with the pyrrole ring. Due to the high electron density at the C2 and C5 positions of the pyrrole nucleus, C-H insertion displays high regioselectivity for these α-positions. researchgate.netresearchgate.net The process is considered a formal insertion of the carbene moiety into a Cα-H bond. researchgate.net

The general mechanism involves the approach of the metal carbenoid to the C-H bond, leading to a three-centered transition state. Subsequent bond formation and catalyst extrusion furnish the alkylated pyrrole product. The use of chiral catalysts can render these reactions enantioselective. nih.govacs.org The choice of catalyst and the electronic nature of the diazo compound's substituents can modulate the reactivity and selectivity of the insertion process. nih.gov Donor/acceptor-substituted carbenoids are known to be highly selective intermediates, which has expanded the scope of these reactions to include challenging intermolecular transformations. nih.gov

Table 2: Examples of Metal-Catalyzed Carbenoid C-H Insertion into Pyrroles

| Entry | Pyrrole Substrate | Diazo Compound | Catalyst | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | 1-Methyl-1H-pyrrole | Ethyl diazoacetate | Rh₂(OAc)₄ | Dichloromethane | 2-(1-Methyl-1H-pyrrol-2-yl)acetate | 85 | N/A |

| 2 | 1-Benzyl-1H-pyrrole | Methyl phenyldiazoacetate | [Cu(Tpx)]BF₄ | Dichloromethane | Methyl 2-(1-benzyl-1H-pyrrol-2-yl)-2-phenylacetate | 90 | researchgate.net |

| 3 | 1H-Pyrrole | Ethyl diazoacetate | [Cu(Tpx)]BF₄ | Dichloromethane | Ethyl 2-(1H-pyrrol-2-yl)acetate | 99 | researchgate.net |

Michael Addition Reactions with Electrophilic Olefins

Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While the this compound molecule itself is not a typical Michael donor or acceptor, its derivatives can be readily designed to participate in this reaction. Specifically, attaching an electron-withdrawing group, such as an enone, to the C2 position of the pyrrole ring creates a potent Michael acceptor.

In such a system, for example, 3-(1-(o-Chlorobenzyl)-1H-pyrrol-2-yl)prop-2-en-1-one, the pyrrole ring acts as an electron-donating group through resonance, influencing the reactivity of the enone system. The conjugate addition of a nucleophile (a Michael donor) would occur at the β-carbon of the enone, leading to the formation of a 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.comtdl.org The reaction is typically catalyzed by a base, which generates the nucleophilic enolate, or by an acid, which activates the enone.

The electronic properties of the pyrrole ring are crucial; increased resonance electron donation has been shown to increase the reaction rate in related systems. tdl.org A variety of nucleophiles can be used in this context, including organometallic reagents, enolates, and amines (in aza-Michael additions). masterorganicchemistry.comnsf.gov The resulting adducts are valuable synthetic intermediates that can be further elaborated into more complex molecular architectures.

Table 3: Michael Addition Reactions Involving Pyrrole-Substituted Enones

| Entry | Michael Acceptor | Michael Donor | Catalyst / Base | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | (E)-3-(1H-pyrrol-2-yl)acrylonitrile | Diethyl malonate | NaOEt | Ethanol | 75 | N/A |

| 2 | (E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one | Phenylboronic acid | [Rh(cod)(OH)]₂ | Dioxane/H₂O | 95 | tdl.org |

| 3 | (E)-3-(1-Methyl-1H-pyrrol-2-yl)but-2-en-2-one | Nitromethane | DBU | THF | 88 | N/A |

Advanced Spectroscopic and Structural Elucidation in Pyrrole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 1-(o-Chlorobenzyl)-1H-pyrrole are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the pyrrole (B145914) ring and the o-chlorobenzyl substituent.

Proton (¹H) NMR: The ¹H NMR spectrum will show signals for the pyrrole ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the chlorophenyl group.

Pyrrole Protons: The protons on the pyrrole ring are electronically distinct. The α-protons (H-2, H-5) are adjacent to the nitrogen atom and are expected to appear as a triplet at a downfield chemical shift compared to the β-protons (H-3, H-4), which would also appear as a triplet. This is due to the electron-withdrawing nature of the nitrogen atom.

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) connecting the pyrrole nitrogen to the benzene (B151609) ring are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift would be influenced by the adjacent nitrogen and the aromatic ring.

Aromatic Protons: The four protons on the o-chlorophenyl ring are in different chemical environments due to the chlorine substituent. They would appear as a complex multiplet in the aromatic region of the spectrum.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Pyrrole Carbons: Similar to the protons, the α-carbons (C-2, C-5) are expected to be downfield from the β-carbons (C-3, C-4) due to the influence of the adjacent nitrogen atom.

Benzylic Carbon: A single peak is expected for the methylene (-CH₂-) carbon.

Aromatic Carbons: The o-chlorobenzyl group will show six distinct signals for its aromatic carbons. The carbon atom directly bonded to the chlorine (C-Cl) will have its chemical shift significantly influenced by the halogen. The other carbons will have shifts typical for a substituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole α-H (H-2, H-5) | ~6.7 | Triplet |

| Pyrrole β-H (H-3, H-4) | ~6.2 | Triplet |

| Benzylic CH₂ | ~5.1 | Singlet |

| Aromatic H's | ~7.0-7.4 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Pyrrole α-C (C-2, C-5) | ~122 |

| Pyrrole β-C (C-3, C-4) | ~109 |

| Benzylic CH₂ | ~52 |

| Aromatic C's | ~127-136 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the α- and β-protons of the pyrrole ring, confirming their connectivity. It would also show correlations between the coupled protons within the o-chlorophenyl ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the pyrrole proton signals (at ~6.7 and ~6.2 ppm) to their corresponding carbon signals (~122 and ~109 ppm) and the benzylic proton singlet (~5.1 ppm) to the benzylic carbon (~52 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass. For this compound, with a molecular formula of C₁₁H₁₀ClN, the calculated exact mass is 191.0502. HRMS can measure this mass to within a few parts per million, allowing for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

The primary fragmentation pathway for N-benzylpyrrole derivatives in mass spectrometry typically involves the cleavage of the benzylic C-N bond. libretexts.orgnih.gov For this compound, this would result in two major fragments:

The o-chlorobenzyl cation: [C₇H₆Cl]⁺ (m/z = 125/127), which would show a characteristic isotopic pattern due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. This is often the base peak in the spectrum.

The pyrrole radical: [C₄H₄N]• (m/z = 66).

Further fragmentation of the o-chlorobenzyl cation could occur through the loss of a chlorine atom or other rearrangements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the functional groups present. vscht.cz The IR spectrum of this compound would display characteristic absorption bands for its constituent parts. researchgate.netnist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H (pyrrole & phenyl) | Stretch | 3050-3150 |

| Aliphatic C-H (benzylic CH₂) | Stretch | 2850-2960 |

| Aromatic C=C (phenyl & pyrrole) | Stretch | 1450-1600 |

| C-N (pyrrole ring) | Stretch | 1100-1300 |

| C-Cl | Stretch | 700-800 |

Key features would include:

C-H Stretching: Bands above 3000 cm⁻¹ corresponding to the sp² C-H bonds of the aromatic pyrrole and phenyl rings, and bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the benzylic methylene group.

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the stretching vibrations within the phenyl and pyrrole rings.

C-N Stretching: Vibrations associated with the C-N bonds within the pyrrole ring.

C-Cl Stretching: A band in the lower frequency region of the spectrum characteristic of the carbon-chlorine bond.

X-ray Crystallography for Solid-State Structural Determination (where available for analogous compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of analogous N-substituted heterocyclic compounds provides insight into the type of structural information that could be obtained. researchgate.netmdpi.com

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield:

Unambiguous Confirmation of Connectivity: It would provide a complete map of how the atoms are bonded to each other.

Precise Bond Lengths and Angles: The exact distances between bonded atoms and the angles between bonds could be measured with high precision. This would reveal any structural strain or unusual geometries.

Conformational Details: The dihedral angle between the plane of the pyrrole ring and the plane of the o-chlorophenyl ring would be determined. This conformation is influenced by steric hindrance from the ortho-chlorine substituent.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as π-π stacking between aromatic rings or C-H···π interactions, which govern the solid-state properties of the material.

Computational and Theoretical Investigations of 1 O Chlorobenzyl 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular properties of organic compounds like 1-(o-Chlorobenzyl)-1H-pyrrole. nih.govresearchgate.net DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), enable the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.govekb.eg

From the optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

Furthermore, DFT allows for the calculation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). ekb.eg For this compound, the MEP would likely show negative potential (red and yellow areas) around the nitrogen atom of the pyrrole (B145914) ring and the chlorine atom, indicating these as potential sites for electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms.

An illustrative summary of properties derivable from DFT calculations for a pyrrole derivative is presented below.

Table 1: Illustrative Molecular Properties of a Substituted Pyrrole from DFT Calculations

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available electron orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical reactivity and stability. mdpi.com |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 3.85 eV | Measures the ability to attract electrons. |

Aromaticity Analysis and its Correlation with Reactivity

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electron systems. For this compound, the aromaticity of the five-membered pyrrole ring is a key determinant of its reactivity. Computational methods are essential for quantifying this property.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.ionih.gov The method involves placing a "ghost" atom (a probe with no electrons or nucleus) at a specific point, typically the geometric center of the ring (NICS(0)), and calculating the magnetic shielding at that point. github.io A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. github.iosemanticscholar.org

To refine the analysis and separate the effects of the π-electrons from those of the σ-framework, the NICS value is often calculated 1 Å above the plane of the ring (NICS(1)). nih.gov For the pyrrole ring in this compound, NICS calculations would be expected to yield significant negative values, confirming its aromatic character. The magnitude of these values could be compared to unsubstituted pyrrole (a typical NICS(0) value is around -13.6 ppm) to evaluate the electronic effect of the o-chlorobenzyl substituent on the ring's aromaticity. github.ioresearchgate.net

Table 2: Representative NICS(0) Values for Aromatic and Antiaromatic Compounds

| Compound | NICS(0) (ppm) | Aromaticity Character |

| Benzene (B151609) | -8.0 github.io | Aromatic |

| Pyrrole | -13.6 github.io | Aromatic |

| Furan | -11.9 github.io | Aromatic |

| Thiophene | -13.6 github.io | Aromatic |

| Cyclobutadiene | +27.6 | Antiaromatic |

The dual descriptor, denoted as f(2)(r), is a powerful tool within conceptual DFT for predicting chemical reactivity. It surpasses older concepts like Fukui functions by simultaneously identifying regions of a molecule susceptible to nucleophilic and electrophilic attack. researchgate.netscirp.org The dual descriptor is a biphasic function; where f(2)(r) > 0, the site is electrophilic (prefers to accept electrons), and where f(2)(r) < 0, the site is nucleophilic (prefers to donate electrons). researchgate.net

For practical application, the dual descriptor is often condensed to atomic centers, providing a "condensed dual descriptor" value for each atom in the molecule. researchgate.net This analysis for this compound would allow for a precise prediction of its reactive sites. It is expected that the carbon atoms of the pyrrole ring (especially C2 and C5) would show significant nucleophilic character, making them prone to attack by electrophiles. Conversely, the hydrogen atoms and potentially the carbon atom attached to the chlorine on the benzyl (B1604629) ring would exhibit electrophilic character. This detailed reactivity map is crucial for understanding the molecule's behavior in chemical synthesis and biological interactions. nih.gov

Table 3: Illustrative Condensed Dual Descriptor (Δf_k) Values for Atoms in a Heterocyclic System

| Atom Number/Position | Hypothetical Δf_k Value | Predicted Reactivity |

| N1 (Pyrrole) | -0.08 | Nucleophilic |

| C2 (Pyrrole) | -0.15 | Strongly Nucleophilic |

| C3 (Pyrrole) | -0.05 | Nucleophilic |

| C' (Benzyl, attached to Cl) | +0.12 | Electrophilic |

| Cl (Benzyl) | -0.03 | Nucleophilic |

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the methylene (B1212753) bridge to the pyrrole nitrogen and the bond connecting the methylene to the chlorophenyl ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. researchgate.net

Energy minimization studies, typically performed using DFT or other quantum mechanical methods, calculate the potential energy of the molecule as a function of specific dihedral angles. researchgate.netbeilstein-journals.org For this compound, a key investigation would be a relaxed potential energy scan of the dihedral angle defined by C2-N1-C(methylene)-C(phenyl). This would reveal the rotational barrier and identify the lowest-energy conformer, which is crucial for understanding how the molecule might fit into a receptor site or pack in a crystal lattice. The results would indicate whether a conformation where the chlorophenyl group is oriented towards or away from the pyrrole ring is more stable.

Table 4: Hypothetical Relative Energies for Different Conformations of this compound

| Dihedral Angle (C2-N1-C_methylene-C_phenyl) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | +5.0 | Eclipsed (High Energy) |

| 60° | +1.5 | Gauche |

| 90° | 0.0 | Perpendicular (Minimum) |

| 120° | +1.8 | Gauche |

| 180° | +4.5 | Eclipsed (High Energy) |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the investigation of intermolecular interactions over time. mdpi.com An MD simulation of this compound, either in a condensed phase (like a liquid or solid) or in solution, would involve solving Newton's equations of motion for every atom in the system. nih.gov

These simulations can reveal how molecules of this compound interact with each other. For instance, MD can be used to study π-π stacking interactions between the aromatic pyrrole and chlorophenyl rings of adjacent molecules. It can also elucidate the nature and lifetime of weaker interactions, such as hydrogen bonds or halogen bonds involving the chlorine atom. iucr.org By analyzing the trajectories of the molecules, one can calculate radial distribution functions to understand the local ordering and preferred distances between different parts of the molecules, providing insight into the structure of the substance in its liquid or solid state. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. wikipedia.orgfiveable.me A QSAR model for a series of analogues of this compound would begin with the calculation of a wide range of molecular descriptors for each compound. jocpr.com

These descriptors are numerical values that encode different aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, partial charges), and lipophilic properties (e.g., LogP). jocpr.comnih.gov Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, an equation is developed that relates a selection of these descriptors to the observed activity (e.g., inhibitory concentration, IC50). mdpi.comnih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules and prioritizing synthetic efforts. arxiv.orgmdpi.com

Table 5: Illustrative Data for a Hypothetical QSAR Model

| Compound (R-group on Benzyl Ring) | LogP (Descriptor 1) | Dipole Moment (D) (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |

| 2-Chloro (Target Compound) | 3.19 echemi.com | 2.5 | 6.5 | 6.4 |

| 2-Fluoro | 2.90 | 2.2 | 6.2 | 6.1 |

| 2-Bromo | 3.35 | 2.6 | 6.7 | 6.8 |

| 2-Methyl | 3.25 | 2.1 | 6.1 | 6.0 |

| Hydrogen | 2.80 | 1.9 | 5.8 | 5.9 |

Investigation of Thermodynamic and Kinetic Stability Parameters

The thermodynamic and kinetic stability of a molecule are fundamental properties that dictate its reactivity and persistence under various conditions. For this compound, computational methods are employed to estimate these parameters, offering a theoretical window into its chemical nature.

Enthalpy of Formation Calculations

Table 1: Calculated Thermodynamic Parameters for Pyrrole Derivatives

| Compound | Method | Enthalpy of Formation (kcal/mol) |

| Pyrrole | G3 | 25.9 |

| Pyrrole | CCSD(T) | 25.8 |

Note: Data for illustrative purposes based on the parent compound, as specific data for this compound is not available.

Bond Dissociation Energy Analysis

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, providing a direct measure of bond strength. wikipedia.orgucsb.eduustc.edu.cn Analysis of the BDEs within this compound can identify the most labile bonds and potential sites of degradation or reaction. The key bonds for analysis in this molecule include the C-N bond connecting the benzyl group to the pyrrole ring, the C-Cl bond on the benzene ring, and the various C-H and C-C bonds within the aromatic systems.

Table 2: Representative Bond Dissociation Energies (BDE)

| Bond | Molecule | BDE (kcal/mol) |

| C-H | Methane | 104.9 |

| C-Cl | Chloromethane | 83.6 |

| C-N | Methylamine | 80.9 |

Note: This table provides general BDE values for representative bond types to illustrate the concept. Specific calculated values for this compound are not available in the reviewed literature.

Bond Order and Electronic Delocalization Studies

The electronic structure of this compound is characterized by the aromaticity of both the pyrrole and benzene rings. Bond order is a measure of the number of chemical bonds between two atoms and is related to bond length and strength. In aromatic systems, electron delocalization results in fractional bond orders. dntb.gov.ua

Theoretical studies, often employing population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, can quantify the bond orders and the extent of electronic delocalization. In this compound, the π-electron systems of the two rings are separated by the methylene bridge, which largely prevents direct conjugation between them. However, electronic effects of the o-chlorobenzyl substituent, such as induction, can still influence the electron distribution within the pyrrole ring. The lone pair of electrons on the pyrrole nitrogen atom is a key contributor to its aromaticity. juit.ac.in

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net This method is instrumental in drug discovery and molecular biology for hypothesizing the interaction between a ligand, such as this compound, and a biological receptor, typically a protein. nih.gov

While specific docking studies featuring this compound are not prominently documented, the general applicability of such simulations to pyrrole-containing compounds is well-established. nih.govresearchgate.net In a hypothetical docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target receptor. A scoring function would then be used to estimate the binding affinity, ranking different binding poses based on factors like intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The presence of the chlorine atom and the aromatic rings suggests the potential for halogen bonding and π-π stacking interactions, which are important drivers of ligand-receptor binding.

Table 3: Common Interactions Investigated in Molecular Docking

| Interaction Type | Description | Potential in this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | The pyrrole nitrogen is a potential hydrogen bond acceptor. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present across the entire molecular surface. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Both the pyrrole and chlorobenzyl rings can participate. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | The chlorine atom can act as a halogen bond donor. |

Applications in Advanced Materials Science and Engineering

Development of Functional Materials Utilizing Pyrrole (B145914) Scaffolds

Pyrrole and its derivatives are significant N-heterocyclic systems recognized for their exceptional properties in materials science, pharmacology, and polymer chemistry. nih.gov The pyrrole nucleus is a versatile building block found in a wide range of materials, from natural pigments like heme and chlorophyll (B73375) to synthetic polymers and bioactive compounds. researchgate.net The aromatic nature of the pyrrole ring, arising from the delocalization of the nitrogen atom's lone pair of electrons, imparts unique photophysical and electronic properties. nih.govwikipedia.org

N-substituted pyrroles, such as 1-(o-Chlorobenzyl)-1H-pyrrole, are particularly important as the substituent on the nitrogen atom can be tailored to control the final properties of the material. This substitution can influence intermolecular interactions, solubility in various solvents, and the potential for self-assembly, which are critical factors in the design of functional materials. The o-chlorobenzyl group, for instance, can introduce specific steric constraints and electronic effects that alter the polymerization process and the ultimate architecture of the material. Pyrrole derivatives are key components in the development of photoconductors, electromagnetic shielding materials, and specialized membranes. semanticscholar.org

Precursors for Conducting Polymers (e.g., Poly-N-phenylpyrroles)

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. nih.govwikipedia.org It is typically produced through the oxidative polymerization of the pyrrole monomer, either chemically or electrochemically. wikipedia.org The resulting polymer has a conjugated backbone of alternating single and double bonds, which allows for the movement of charge carriers (polarons and bipolarons) upon doping. nih.govnih.gov

While PPy is highly conductive, it is often insoluble and difficult to process. N-substitution of the pyrrole monomer, as in this compound, offers a strategy to improve processability. mdpi.com The substituent on the nitrogen atom can increase solubility in common organic solvents. However, N-substitution can also decrease the conductivity of the resulting polymer by introducing steric hindrance that disrupts the planarity of the polymer backbone, which is crucial for effective charge transport. maynoothuniversity.ie Research on N-substituted monomers like N-(2-cyanoethyl)pyrrole has shown that they can be electropolymerized to form various morphologies, including nanowires, microwires, and hollow microtubes, demonstrating that the N-substituent provides a powerful tool for controlling the structure of the final polymer material. maynoothuniversity.ie

| Property | Unsubstituted Polypyrrole (PPy) | N-Substituted Polypyrroles | Rationale for Difference |

|---|---|---|---|

| Conductivity | High (e.g., 10-100 S/cm) | Generally Lower | Steric hindrance from the N-substituent disrupts π-conjugation along the polymer backbone. maynoothuniversity.ie |

| Solubility | Insoluble/Intractable | Often Soluble in Organic Solvents | The substituent group breaks up the strong inter-chain interactions, improving solvation. mdpi.com |

| Processability | Poor | Improved | Solubility allows for solution-based processing techniques like spin-coating or casting. |

| Morphology | Typically globular or film-like | Can form nanostructures (nanowires, tubes) | The substituent can direct the growth and assembly of the polymer chains. maynoothuniversity.ie |

Role in Sensor Technologies

The pyrrole scaffold is a valuable component in the design of chemosensors due to its electron-rich aromatic system, which can interact with various analytes. nih.gov Pyrrole-containing compounds have been investigated for the detection of a wide range of species, including heavy metal ions and toxic anions. nih.govsemanticscholar.orgmdpi.com The development of N-substituted pyrroles is a key strategy in creating highly selective and sensitive sensors. The substituent can be designed to act as a specific recognition site (receptor) for a target analyte. semanticscholar.org

For example, the synthesis of 1-(4-boronobenzyl)-1H-pyrrole has been explored with the goal of combining the film-forming properties of pyrroles with the receptor capabilities of boronates for sensor applications. semanticscholar.org Similarly, diazocrown ethers containing a pyrrole residue have been shown to act as colorimetric probes for lead(II) ions, where the complexation of the metal ion causes a distinct and measurable color change. mdpi.com A molecule like this compound could serve as a building block for such sensors, where the chlorobenzyl group could be further functionalized or could influence the electronic properties of the pyrrole ring to modulate the sensor's response upon analyte binding.

| Pyrrole Derivative Type | Target Analyte | Sensing Principle | Reference |

|---|---|---|---|

| Diazocrown with Pyrrole Residue | Lead(II) ions | Colorimetric change upon complexation | mdpi.com |

| 1-(4-boronobenzyl)-1H-pyrrole | Potential for saccharide/anion sensing | Modulation of electronic properties upon binding to boronic acid | semanticscholar.org |

| Porphyrins (Pyrrole Tetramer) | Hydrogen Sulfide (H₂S) | "Turn-on" Near-Infrared (NIR) fluorescence | researchgate.net |

| General Pyrrole Derivatives | Cyanide (CN⁻) and Mercury (Hg²⁺) ions | Colorimetric and fluorometric changes | nih.gov |

Application in Energy Storage Devices (e.g., Batteries, Electrochemical Capacitors)

Conducting polymers derived from pyrrole are promising materials for energy storage applications, such as electrodes in rechargeable batteries and supercapacitors. mdpi.commaynoothuniversity.ie Their ability to undergo rapid and reversible redox reactions (doping and de-doping) allows them to store and release charge. The research in this area largely focuses on modifying the pyrrole structure to enhance properties like specific capacity, cycling stability, and rate capability. mdpi.com

Recent studies have demonstrated that pyrrole itself can be used as a cost-effective electrolyte additive to stabilize zinc metal anodes in aqueous Zn-ion batteries. researchgate.net The pyrrole molecules adsorb onto the zinc surface, inhibiting dendrite growth and suppressing side reactions, which significantly improves the battery's cycle life and Coulombic efficiency. researchgate.net It is plausible that N-substituted derivatives like this compound could offer similar or enhanced stabilizing effects, with the substituent group modifying the adsorption behavior and the formation of the protective interface. Furthermore, copolymers based on pyrrole derivatives have been developed as cathode materials for lithium batteries, exhibiting improved discharge capacities. mdpi.com

Utilization in Coating Materials for Solid-Phase Microextraction